molecular formula C11H15BrN2O2S B8395864 N-((5-bromopyridin-3-yl)(cyclopropyl)methyl)ethanesulfonamide

N-((5-bromopyridin-3-yl)(cyclopropyl)methyl)ethanesulfonamide

Cat. No. B8395864
M. Wt: 319.22 g/mol
InChI Key: MGEFJQVOLYAIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-bromopyridin-3-yl)(cyclopropyl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C11H15BrN2O2S and its molecular weight is 319.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((5-bromopyridin-3-yl)(cyclopropyl)methyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-bromopyridin-3-yl)(cyclopropyl)methyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-((5-bromopyridin-3-yl)(cyclopropyl)methyl)ethanesulfonamide

Molecular Formula

C11H15BrN2O2S

Molecular Weight

319.22 g/mol

IUPAC Name

N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]ethanesulfonamide

InChI

InChI=1S/C11H15BrN2O2S/c1-2-17(15,16)14-11(8-3-4-8)9-5-10(12)7-13-6-9/h5-8,11,14H,2-4H2,1H3

InChI Key

MGEFJQVOLYAIHB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC(C1CC1)C2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromonicotinaldehyde (1.860 g, 10 mmol), ethanesulfonamide (1.091 g, 10.00 mmol) and titanium(IV) isopropoxide (5.86 mL, 20.00 mmol) in Toluene (20 mL) was heated to reflux for 2 h. After concentration, the residue was dissolved in THF (25 mL) and cooled to −40° C. A solution of cyclopropylmagnesiunn bromide (50.0 mL, 25.00 mmol) was added dropwise and the resulting mixture was slowly warmed up to −20° C. and stirred at this temperature for 4 h. After quenching with a NHiCl solution, filtration and extraction with CH2Cl2, the solution was dried over Na2SO4, filtered and concentrated to give a residue which was purified by flash column (ethyl acetate/heptane, v/v, 10%-35%) to yield the title compound (1.5 g). 1H NMR (400 MHz, CDCl3): δ 0.2-0.3 (m, 1H), 0.4-0.5 (m, 1H), 0.5-0.6 (m, 1H), 0.6-0.7 (m, 1H), 1.0-1.1 (m, 1H), 1.1-1.2 (m, 3H), 2.55-2.75 (m, 2H), 3.6-3.7 (m, 1H), 4.51 (brd, J=4.8 Hz, 1H), 7.73 (s, 1H), 8.42 (s, 1H), 8.51 (s, 1H).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.091 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.86 mL
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.